

Advancements in Ternary Nickel Antimonides: A Technical Guide to Newly Discovered Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel antimonide*

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Researchers in materials science and condensed matter physics are witnessing a surge in the discovery of novel ternary **nickel antimonide** compounds. These materials, exhibiting a diverse range of crystal structures and physical properties, hold promise for applications in electronics, magnetism, and thermoelectrics. This technical guide provides an in-depth overview of recently synthesized ternary **nickel antimonides**, focusing on their quantitative data, detailed experimental protocols, and the logical workflows of their synthesis and characterization.

Newly Discovered Ternary Nickel Antimonide Compounds: A Summary of Properties

A number of new ternary **nickel antimonide** compounds have been synthesized and characterized, each with unique structural and physical properties. The following tables summarize the key quantitative data for these novel materials, facilitating comparison and further research.

Table 1: Crystallographic Data of New Ternary Nickel Antimonide Compounds

Compound	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	Reference
Ni _{5.66} SbTe ₂	Tetragonal	I4/mmm	3.7824(5)	3.7824(5)	19.244(4)	[1]
Ni _{5.72} SbSe ₂	Tetragonal	I4/mmm	3.7021(5)	3.7021(5)	18.593(3)	[1]
VNiSb	Cubic	F-43m	-	-	-	
Ni ₃ AlSb	Hexagonal	P63/mmc (B81.5')	-	-	-	[2][3]
Ni ₃ GaSb	Hexagonal	P63/mmc (B81.5')	-	-	-	[2][3]
Ni ₃ InSb	Hexagonal	P63/mmc (B81.5')	-	-	-	[2][3]
Er ₃ Pd ₈ Sb ₄	Cubic	Fm-3m	13.050(1)	13.050(1)	13.050(1)	[4]
Tb ₃ Pd ₈ Sb ₄	Cubic	Fm-3m	-	-	-	[4]
Ho ₃ Pd ₈ Sb ₄	Cubic	Fm-3m	-	-	-	[4]
(H ₃ O)						
(Me ₂ NH ₂)						
[Ni(H ₂ O) ₆]						
2[Fe ^{II} ₂ Sb ^{II} ₁ I ₁₂ (μ 4-O) ₃ (μ 3-O) ₈ (tta) ₆] ⁶⁻ ·H ₂ O	Monoclinic	C2/c	-	-	-	
H ₂ [Ni _{2.25} F _{1.5} Fe _{III} ₃ (H ₂ O) ₁₄ Sb _{0.25} Fe _{III} 0.75(μ 4-	Monoclinic	C2/c	-	-	-	

O)2(μ3-
O)4SbIII6(
μ3-
O)2(tta)6]·2
H2O

Table 2: Physical Properties of New Ternary **Nickel Antimonide** Compounds

Compound	Property	Value	Units	Reference
Ni5.66SbTe2	Magnetic Behavior	Non-magnetic	-	[1]
Ni5.66SbTe2	Electrical Behavior	Metallic	-	[1]
Ni3AlSb	Melting Point	>1150	°C	[2][3]
Ni3GaSb	Melting Point	1066	°C	[2][3]
Ni3InSb	Melting Point	1091	°C	[2][3]
Ho3Pd8Sb4	Magnetic Ordering	Antiferromagnetic	TN = 2.5 K	[4]
Er3Pd8Sb4	Magnetic Ordering	Antiferromagnetic	TN = 2.0 K	[4]
Tb3Pd8Sb4	Electrical Behavior	Metallic	-	[4]
Ho3Pd8Sb4	Electrical Behavior	Metallic	-	[4]
Er3Pd8Sb4	Electrical Behavior	Metallic	-	[4]

Experimental Protocols

Detailed methodologies are crucial for the reproduction and further investigation of these novel compounds. The following sections provide a comprehensive overview of the experimental

protocols used in the synthesis and characterization of the highlighted ternary **nickel antimonides**.

Synthesis of Ni_{5.66}SbTe₂ and Ni_{5.72}SbSe₂

These compounds were synthesized via a high-temperature reaction of the constituent elements.[\[1\]](#)

- Reactants: High-purity elemental nickel, antimony, and tellurium or selenium.
- Procedure:
 - The elements were combined in the desired stoichiometric ratio in a quartz tube.
 - The tube was evacuated to a pressure of approximately 10⁻⁴ torr and flame-sealed.
 - The sealed ampoule was placed in a programmable furnace and heated to a high temperature (specific temperature profiles are detailed in the original publication).
 - The reaction was held at the peak temperature for an extended period to ensure homogeneity.
 - The furnace was then slowly cooled to room temperature to promote crystal growth.
- Flux Method: An alternative synthesis involved the use of a flux to facilitate crystal growth at lower temperatures. The specific flux and temperature profile are provided in the source literature.[\[1\]](#)

Synthesis of VNiSb and other MgAgAs-Type Antimonides

These equiatomic compounds were prepared by arc-melting the constituent elements.

- Reactants: High-purity vanadium, nickel, and antimony (or other corresponding elements for different compounds).
- Procedure:

- The elements were weighed in a 1:1:1 stoichiometric ratio.
- The mixture was melted in an argon atmosphere using an arc furnace with a water-cooled copper hearth.
- The resulting button was flipped and remelted several times to ensure homogeneity.
- For single-phase samples, the arc-melted buttons were sealed in evacuated quartz tubes and annealed at a high temperature (e.g., 800 °C) for an extended period (e.g., one week).

Synthesis of Ni₃MSb (M = Al, Ga, In)

These phases were synthesized by solid-state reaction.[\[2\]](#)[\[3\]](#)

- Reactants: High-purity powders of nickel, aluminum/gallium/indium, and antimony.
- Procedure:
 - The elemental powders were mixed in a 3:1:1 stoichiometric ratio.
 - The mixed powders were pressed into pellets.
 - The pellets were sealed in evacuated quartz ampoules.
 - The ampoules were heated in a furnace to a temperature below the melting point of the respective compound and held for a prolonged period to allow for solid-state diffusion and reaction.
 - The samples were then cooled to room temperature.

Synthesis of Ln₃Pd₈Sb₄ (Ln = Y, Gd, Tb, Dy, Ho, Er, Tm)

These compounds were synthesized by arc-melting followed by annealing.[\[4\]](#)

- Reactants: High-purity lanthanide elements, palladium, and antimony. A 2 at.% excess of antimony was used to compensate for potential loss during arc-melting.
- Procedure:

- The elements were arc-melted together several times under an argon atmosphere.
- The resulting buttons were sealed in evacuated quartz tubes.
- The tubes were annealed at 700 °C for 240-360 hours.
- The samples were then quenched in cold water.

Synthesis of Nickel-Containing Iron-Antimony-Oxo Tartrate Clusters

These complex cluster compounds were synthesized using a solvothermal method.

- Reactants: A mixture of metal salts (e.g., nickel chloride, iron chloride), potassium antimony tartrate, and an organic amine in a suitable solvent (e.g., water/ethanol mixture).
- Procedure:
 - The reactants were combined in a Teflon-lined stainless-steel autoclave.
 - The autoclave was sealed and heated to a specific temperature (e.g., 100-160 °C) for several days.
 - After the reaction, the autoclave was allowed to cool slowly to room temperature.
 - The resulting crystalline product was isolated by filtration, washed with the solvent, and dried at ambient temperature.

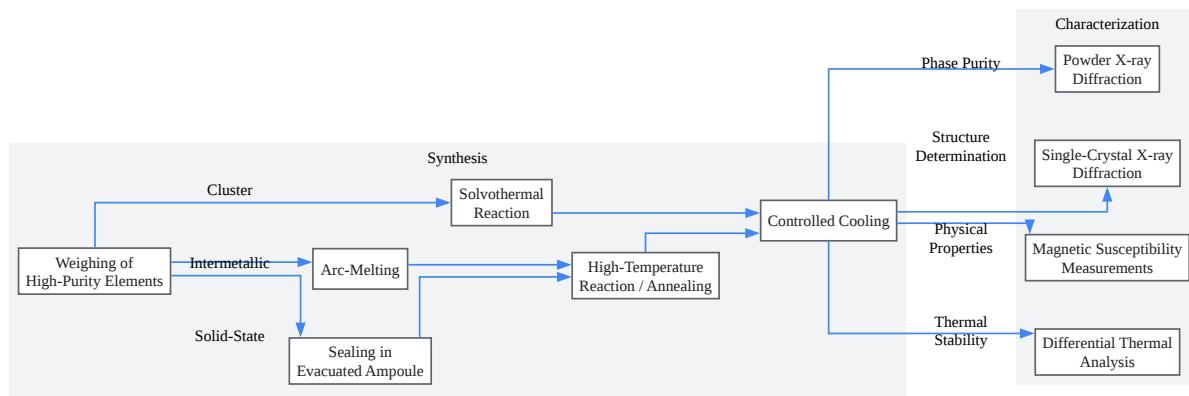
Characterization Techniques

- Single-Crystal X-ray Diffraction (SC-XRD):
 - A suitable single crystal was selected and mounted on a goniometer head.
 - Data was collected at room temperature or low temperature using a diffractometer equipped with a CCD detector and monochromatic Mo K α radiation.
 - The crystal structure was solved and refined using specialized software packages.

- Powder X-ray Diffraction (PXRD):
 - The synthesized polycrystalline samples were ground into a fine powder.
 - The powder was mounted on a sample holder.
 - XRD patterns were recorded using a powder diffractometer with Cu K α radiation.
 - The phase purity of the samples was checked by comparing the experimental patterns with calculated patterns from single-crystal data or databases.
- Magnetic Susceptibility Measurements:
 - Magnetic properties were measured on polycrystalline samples using a SQUID (Superconducting Quantum Interference Device) magnetometer.
 - Measurements were typically performed as a function of temperature (e.g., from 2 K to 300 K) and applied magnetic field.
 - Both zero-field-cooled (ZFC) and field-cooled (FC) protocols were often employed to probe for magnetic ordering.
- Differential Thermal Analysis (DTA):
 - The thermal stability and melting points of the compounds were determined using DTA.
 - A small amount of the sample was placed in a crucible alongside a reference material.
 - The temperature difference between the sample and the reference was monitored as they were heated at a constant rate. Phase transitions are indicated by endothermic or exothermic peaks.

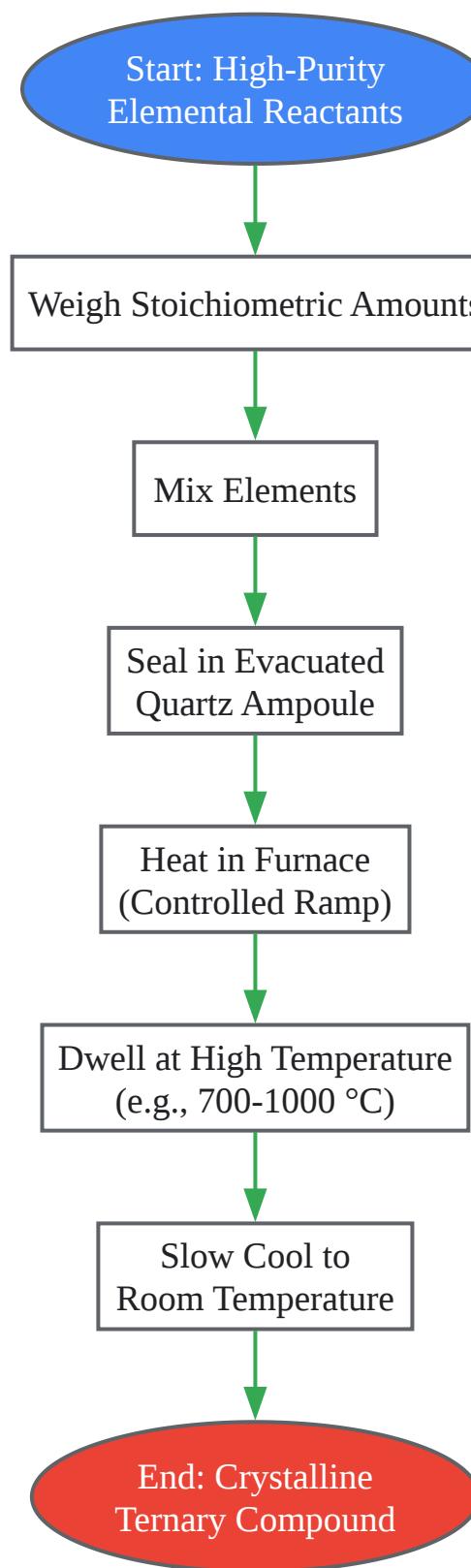
Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and characterization processes described above.



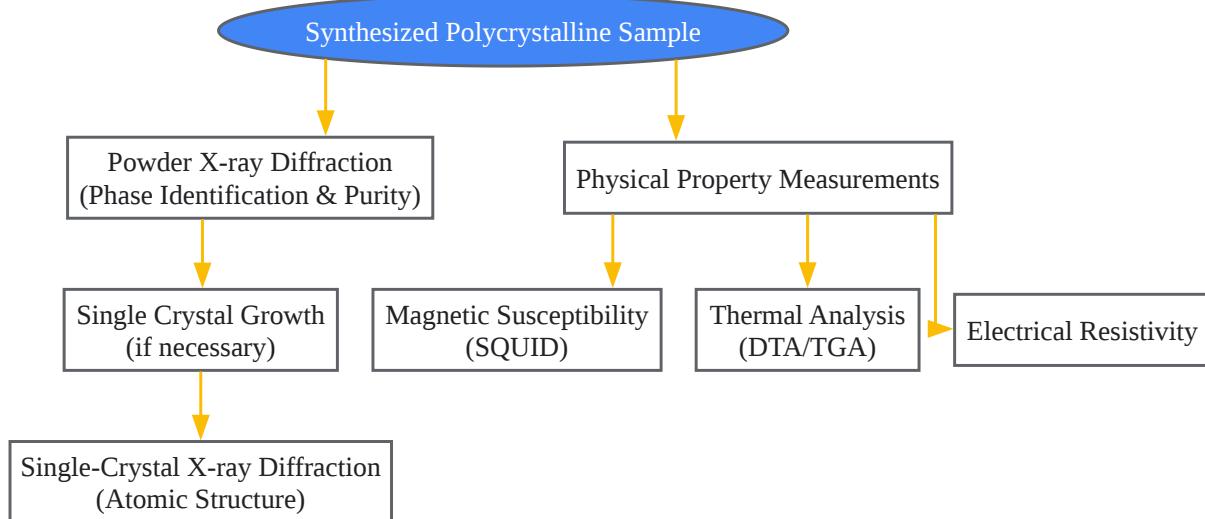
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General workflow for synthesis and characterization.



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High-temperature solid-state synthesis workflow.



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Logical flow of material characterization.

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- To cite this document: BenchChem. [Advancements in Ternary Nickel Antimonides: A Technical Guide to Newly Discovered Compounds]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079329#discovery-of-new-ternary-nickel-antimonide-compounds>

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